molecular formula C13H13NO2 B6267610 ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate CAS No. 29708-09-6

ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B6267610
CAS No.: 29708-09-6
M. Wt: 215.25 g/mol
InChI Key: KKIZDEFOEGGSKX-WQLSENKSSA-N
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Description

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound belonging to the class of cyanoacrylates. It is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a propenoate backbone. This compound is of significant interest in organic synthesis and industrial applications due to its versatile reactivity and potential for forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Imines or Amines: From nucleophilic addition.

    Carboxylic Acids: From hydrolysis.

    Alcohols or Amines: From reduction.

Scientific Research Applications

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, leading to the formation of diverse products .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-phenylprop-2-enoate
  • Ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate
  • Ethyl 2-cyano-3-(3-methylphenyl)prop-2-enoate

Uniqueness

Ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of the 4-methylphenyl group, which imparts distinct steric and electronic properties. This influences its reactivity and the types of derivatives that can be synthesized from it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate involves the reaction of ethyl acrylate with 4-methylbenzyl cyanide in the presence of a base to form the desired product.", "Starting Materials": [ "Ethyl acrylate", "4-methylbenzyl cyanide", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve ethyl acrylate and 4-methylbenzyl cyanide in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain the desired product, ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate." ] }

CAS No.

29708-09-6

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3/b12-8-

InChI Key

KKIZDEFOEGGSKX-WQLSENKSSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)C)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N

Purity

95

Origin of Product

United States

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